molecular formula C10H19NO4 B12924718 tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate

Cat. No.: B12924718
M. Wt: 217.26 g/mol
InChI Key: HWPWUGBZEJOWIG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method includes the use of tert-butyl carbamate and 3-hydroxyoxetane under specific reaction conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structural features and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for specific applications in synthetic chemistry and material science .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[1-(3-hydroxyoxetan-3-yl)ethyl]carbamate

InChI

InChI=1S/C10H19NO4/c1-7(10(13)5-14-6-10)11-8(12)15-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12)

InChI Key

HWPWUGBZEJOWIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COC1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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